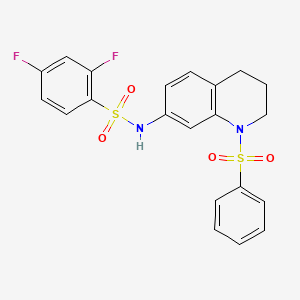
2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex chemical compound that finds applications in various scientific fields. Known for its unique structural characteristics, this compound has garnered attention due to its potential in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques. These processes include:
Initial Formation of Tetrahydroquinoline Derivative: : Starting with a suitable quinoline derivative, various reduction methods such as catalytic hydrogenation can be employed to form the tetrahydroquinoline backbone.
Phenylsulfonyl Addition: : The introduction of the phenylsulfonyl group is often achieved through sulfonylation reactions. This can be done by reacting with sulfonyl chlorides in the presence of a base.
Difluorination: : Finally, difluorination of the benzene ring can be accomplished using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
In an industrial setting, the production might employ continuous flow reactors for more efficient handling of reactions, ensuring consistency in product yield and quality. The process could involve:
Bulk Reduction and Sulfonylation: : Utilizing large-scale reactors for reduction and sulfonylation steps.
Fluorination in Controlled Environments: : Ensuring fluorination reactions are carried out in specialized facilities to handle the potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : Potential oxidation of the tetrahydroquinoline ring, producing quinoline derivatives.
Reduction: : Reduction reactions, especially focusing on the nitro groups if present, leading to amine functionalities.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromic acid for oxidation reactions.
Reducing Agents: : Like sodium borohydride or hydrogen gas with a palladium catalyst for reduction processes.
Substitution Reactions: : Typically involving reagents like halogens, nucleophiles (e.g., amines, alkoxides) under controlled temperature and pressure conditions.
Major Products Formed
Oxidation of the compound often yields quinoline or its derivatives.
Reduction reactions typically result in amine derivatives.
Substitution reactions produce various substituted benzene or quinoline compounds.
Scientific Research Applications
This compound has numerous applications across different scientific domains:
Chemistry: : Utilized in synthesizing more complex molecules and studying reaction mechanisms.
Medicine: : Possible uses in the development of pharmaceuticals, particularly in targeting specific proteins or pathways involved in diseases.
Industry: : Employed in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can be multifaceted, depending on the application:
Molecular Interactions: : It may interact with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways Involved: : Could be involved in key biological pathways, influencing processes like cell signaling, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Comparing this compound with others can highlight its unique properties:
2,4-Difluoro-N-(1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Similar but lacks the phenylsulfonyl group.
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Contains sulfonamide group but not difluorinated.
The presence of both difluorination and phenylsulfonyl groups makes 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide particularly unique in terms of its potential reactivity and applications.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-9-11-21(19(23)13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEJNLGKFJIYGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
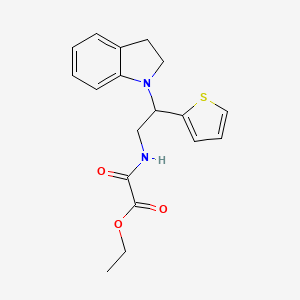
![7,7-Difluoro-1-azaspiro[3.5]nonan-2-one](/img/structure/B2415726.png)


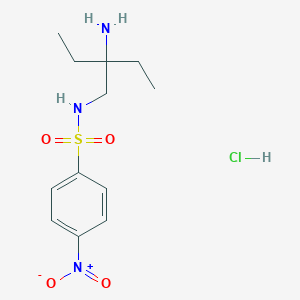

![(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2415734.png)
![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415736.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2415737.png)
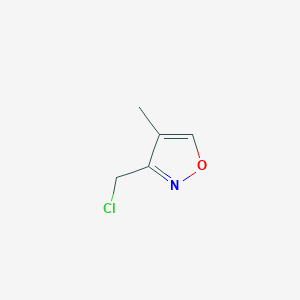
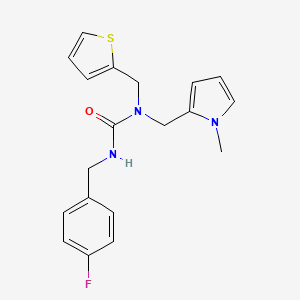
![N-(1-cyanocycloheptyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2415742.png)
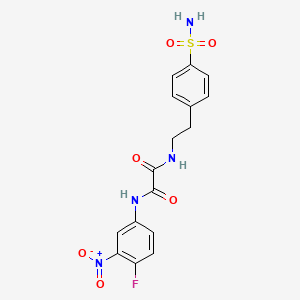
![2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2415748.png)
